molecular formula C14H14N2O B11883687 6-Phenylamino-2,3-dihydro-1H-indolizin-5-one CAS No. 612065-05-1

6-Phenylamino-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B11883687
CAS No.: 612065-05-1
M. Wt: 226.27 g/mol
InChI Key: VVDCYQRRBGFZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylamino-2,3-dihydro-1H-indolizin-5-one is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol It is known for its unique structure, which includes an indolizine core substituted with a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylamino-2,3-dihydro-1H-indolizin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylhydrazine with 2,3-dihydro-1H-pyrrole-5-carboxylic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenylamino-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylamino group or the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

6-Phenylamino-2,3-dihydro-1H-indolizin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Phenylamino-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylamino-1H-indolizin-5-one
  • 6-Methylamino-2,3-dihydro-1H-indolizin-5-one
  • 6-Phenylamino-1H-indolizin-5-one

Uniqueness

6-Phenylamino-2,3-dihydro-1H-indolizin-5-one is unique due to its specific substitution pattern and the presence of both phenylamino and indolizine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

612065-05-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

6-anilino-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C14H14N2O/c17-14-13(15-11-5-2-1-3-6-11)9-8-12-7-4-10-16(12)14/h1-3,5-6,8-9,15H,4,7,10H2

InChI Key

VVDCYQRRBGFZFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.